1-(1-Aminopropan-2-yl)-2,5-dimethylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminopropan-2-yl)-2,5-dimethylcyclohexan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by its cyclohexane ring substituted with an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminopropan-2-yl)-2,5-dimethylcyclohexan-1-ol typically involves the reaction of 2,5-dimethylcyclohexanone with 1-aminopropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Aminopropan-2-yl)-2,5-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form different amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
- Oxidation products: Ketones, aldehydes.
- Reduction products: Secondary amines, primary alcohols.
- Substitution products: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-(1-Aminopropan-2-yl)-2,5-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminopropan-2-yl)-2,5-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Aminomethyl propanol: An alkanolamine with similar structural features but different functional properties.
2-Amino-2-methylpropan-1-ol: Another amino alcohol with distinct chemical behavior and applications.
Uniqueness: 1-(1-Aminopropan-2-yl)-2,5-dimethylcyclohexan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-aminopropan-2-yl)-2,5-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-8-4-5-9(2)11(13,6-8)10(3)7-12/h8-10,13H,4-7,12H2,1-3H3 |
InChI Key |
JHFYNLLIBHXAPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)(C(C)CN)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.